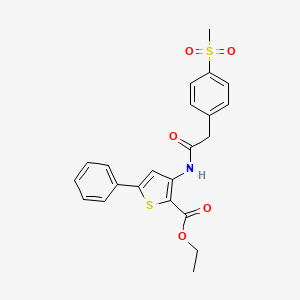

Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(14-19(29-21)16-7-5-4-6-8-16)23-20(24)13-15-9-11-17(12-10-15)30(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKXMSUUDKXFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl and Methylsulfonyl Groups: The phenyl and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Acetamido Group: The acetamido group is formed by reacting the intermediate compound with acetic anhydride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the ester or acetamido groups.

Substitution: Hydrolyzed products such as carboxylic acids or amines.

Scientific Research Applications

Structural Overview

The compound features a thiophene core with various substituents that enhance its biological activity. The presence of the methylsulfonyl group and the acetamido moiety contributes to its reactivity and potential therapeutic effects.

Scientific Research Applications

-

Chemistry

- Synthesis Building Block : Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that can be further explored for different applications.

-

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines. For example, research on breast cancer cells demonstrated significant inhibition of cell growth at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.

-

Medicine

- Pharmaceutical Intermediate : The compound is being investigated for its potential use as a pharmaceutical intermediate in drug development. Its unique structure may allow it to interact with specific biological targets, potentially leading to the development of new therapeutics for diseases such as cancer or bacterial infections.

-

Industry

- Material Development : Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is also being explored for its applications in developing new materials with specific properties such as conductivity or fluorescence. These materials could have implications in electronics or photonics.

Anticancer Activity Study

- Objective : Evaluate cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was employed to measure cell viability.

- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, indicating potential as an anticancer agent.

Antimicrobial Efficacy Study

- Objective : Assess antimicrobial properties against pathogenic bacteria.

- Methodology : Disk diffusion method was used to measure inhibition zones.

- Results : The compound exhibited clear zones of inhibition against E. coli (15 mm) and S. aureus (18 mm), supporting its use in antimicrobial applications.

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several thiophene derivatives, differing primarily in substituents at the 3- and 5-positions. Key analogues include:

Research Findings and Implications

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances binding to kinase domains compared to chloro or acetyl substituents, as seen in molecular docking studies .

- Solubility Challenges : Bulky substituents (e.g., chlorobenzoyl in ) reduce aqueous solubility, necessitating formulation optimization.

- Synthetic Scalability : Moderate yields (~70%) for such compounds suggest room for improvement in coupling and purification steps .

Biological Activity

Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 366.41 g/mol

- IUPAC Name : Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

This structure features a thiophene ring, an acetamido group, and a methylsulfonyl moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The methylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been reported to inhibit enzymes involved in inflammatory pathways and cancer progression .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the thiophene and sulfonyl groups enhances its interaction with cellular targets involved in tumorigenesis .

- Anti-inflammatory Properties : Compounds containing sulfonyl groups are often investigated for their anti-inflammatory properties. Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate may modulate inflammatory cytokines, contributing to its therapeutic potential .

Case Studies and Experimental Data

- Antitumor Studies : A study conducted on various cell lines demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Inflammation Models : In animal models of inflammation, the compound reduced edema and pain responses significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

- Pharmacokinetics : Research into the pharmacokinetic profile showed that the compound has moderate bioavailability and is metabolized primarily in the liver. This suggests potential for systemic use but necessitates further studies on dosage optimization .

Data Tables

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Palladium-catalyzed cross-coupling to introduce aromatic groups (e.g., phenyl or sulfonyl substituents) .

Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamido group .

Esterification to finalize the ethyl carboxylate moiety .

Key parameters affecting yield include:

- Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) .

- Reaction temperature (70-100°C for cross-coupling; room temperature for amidation) .

- Solvent selection (polar aprotic solvents like DMF or THF enhance solubility of intermediates) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiophene ring (δ 6.8-7.5 ppm), methylsulfonyl group (δ 3.1-3.3 ppm), and ethyl ester (δ 1.2-1.4 ppm for CH₃, δ 4.1-4.3 ppm for CH₂) .

- ¹³C NMR : Confirms carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm) and aromatic carbons .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O bonds (~1150-1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. How is preliminary biological screening conducted for this compound, and what assays are recommended?

- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) and receptor binding (e.g., kinase assays):

- In vitro assays :

- Fluorescence polarization to measure binding affinity (IC₅₀ values) .

- Microplate-based enzymatic assays (e.g., colorimetric detection of product formation) .

- Cell-based assays :

- MTT assay for cytotoxicity profiling .

- Western blotting to assess downstream signaling modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters:

- Catalyst screening : Test Pd(II) vs. Pd(0) catalysts for cross-coupling efficiency .

- Solvent optimization : Compare DMF vs. acetonitrile for intermediate stability .

- Temperature gradients : Identify optimal ranges for amidation (e.g., 25°C vs. 40°C) .

- Workflow integration : Employ flow chemistry for exothermic steps to enhance control .

Q. How should contradictions between in vitro and in vivo biological activity data be resolved?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., LC-MS/MS for metabolite identification) .

- Metabolic stability assays : Use liver microsomes to assess first-pass metabolism .

- Orthogonal assays : Validate target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for designing derivatives with multitarget activity (e.g., kinase and enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies :

- Modify the thiophene core with electron-withdrawing groups (e.g., -NO₂) to enhance kinase binding .

- Introduce flexible linkers (e.g., PEG chains) between the sulfonyl and phenyl groups to enable multitarget interactions .

- Computational docking : Use AutoDock Vina to predict binding poses against multiple targets (e.g., COX-2 and EGFR) .

Q. How can structural ambiguities in NMR data (e.g., overlapping peaks) be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.